molecular formula C19H26O2 B190577 Androstenedione CAS No. 63-05-8

Androstenedione

Cat. No.: B190577
CAS No.: 63-05-8
M. Wt: 286.4 g/mol
InChI Key: AEMFNILZOJDQLW-QAGGRKNESA-N
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Description

It serves as an intermediate in the biosynthesis of testosterone and estrone from dehydroepiandrosterone (DHEA) . Androstenedione is produced in the adrenal glands, ovaries, and testes, and it plays a crucial role in the production of sex hormones.

Scientific Research Applications

Androstenedione has a wide range of scientific research applications, including:

Safety and Hazards

Androstenedione is possibly unsafe when taken orally. It’s been linked with serious side effects, including increased risk of breast, pancreatic, and prostate cancer .

Future Directions

The global dietary supplement industry was estimated at US$123.28 billion in 2019 and is rapidly growing . Androstenedione is commonly used as a supplement for body building, but it is listed among performance-enhancing drugs (PEDs) which is banned by the World Anti-Doping Agency, as well as the International Olympic Committee . Future research may focus on the action mechanism behind this compound’s health effects, and further side effects including clinical features, populations at risk, pharmacokinetics, metabolism, and toxicokinetics .

Preparation Methods

Synthetic Routes and Reaction Conditions

Androstenedione can be synthesized through the biotransformation of phytosterols. This process involves the use of microorganisms such as Mycolicibacterium sp. and Mycolicibacterium neoaurum . The biotransformation process includes several steps, such as chemical addition of solvents, surfactants, cofactors, inducers, and ionic liquids to enhance production .

Industrial Production Methods

Industrial production of this compound often involves microbial fermentation. The process typically includes the use of genetically modified microorganisms to increase yield. The production process is focused on process improvement techniques and modifications of the microorganisms involved in biosynthesis .

Chemical Reactions Analysis

Types of Reactions

Androstenedione undergoes various chemical reactions, including:

    Oxidation: Conversion to other steroid hormones.

    Reduction: Conversion to testosterone and other androgens.

    Substitution: Formation of different steroid derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include enzymes such as 3β-hydroxysteroid dehydrogenase and 17,20-lyase . The reactions typically occur under specific conditions, such as controlled temperature and pH levels.

Major Products Formed

The major products formed from these reactions include testosterone, estrone, and other steroid hormones .

Comparison with Similar Compounds

Androstenedione is closely related to other steroid hormones such as:

    Androstenediol: A precursor to testosterone and estradiol.

    Testosterone: A primary male sex hormone.

    Estrone: An estrogen hormone.

Compared to these compounds, this compound has weaker androgenic activity but serves as a crucial intermediate in the biosynthesis of more potent hormones .

Properties

IUPAC Name

(8R,9S,10R,13S,14S)-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione
Source PubChem
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Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H26O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,14-16H,3-10H2,1-2H3/t14-,15-,16-,18-,19-/m0/s1
Source PubChem
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Description Data deposited in or computed by PubChem

InChI Key

AEMFNILZOJDQLW-QAGGRKNESA-N
Source PubChem
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Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC(=O)C=C1CCC3C2CCC4(C3CCC4=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CCC(=O)C=C1CC[C@@H]3[C@@H]2CC[C@]4([C@H]3CCC4=O)C
Source PubChem
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Description Data deposited in or computed by PubChem

Molecular Formula

C19H26O2
Record name androstenedione
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DSSTOX Substance ID

DTXSID8024523
Record name 4-Androstene-3,17-dione
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Molecular Weight

286.4 g/mol
Source PubChem
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Physical Description

Solid
Record name Androstenedione
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Boiling Point

Decomposes at 200 °C before boiling
Record name Androstenedione
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Solubility

In water, 57.3 mg/L at 25 °C, pH 7.3; 40 mg/L at 37 °C, pH 7.4, In water, 66 mg/L at 20 °C, pH 6.5 (EU Method A.6, Water Solubility, flask method), 0.0578 mg/mL
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Density

1.18 g/cu cm at 20 °C (GLP compliance study)
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Vapor Pressure

7.35X10-9 mm Hg at 20 °C (extrapolated from effusion method measurements between 75-110 °C)
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Mechanism of Action

4-androstenedione is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol., Anabolic steroids reverses catabolic processes and negative nitrogen balance by promoting protein anabolism and stimulating appetite if there is concurrently a proper intake of calories and proteins. /Anabolic Steroids/
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Color/Form

Crystals from hexane

CAS No.

63-05-8
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Melting Point

173-174 °C (crystals from hexane), Melting point: 143 °C (alpha form), 173 (beta form), Melting point: 172 °C, OECD Guideline 102 (Melting point / Melting Range), 170 - 173 °C
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Record name Androstenedione
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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